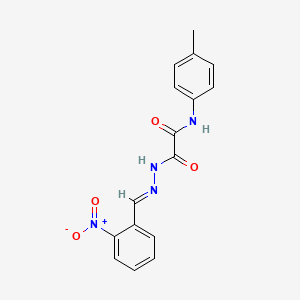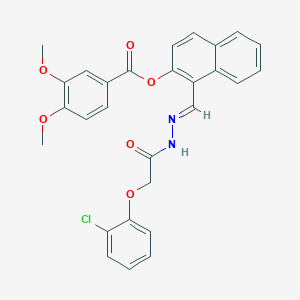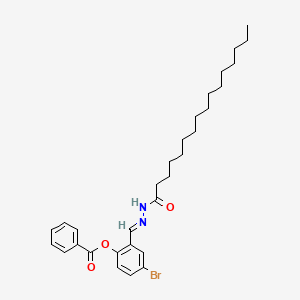
Ethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate d’éthyle est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels, notamment un groupe bromobenzoyle, un groupe pyridinyle et un ester indolizinecarboxylate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate d’éthyle implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation de l’intermédiaire bromobenzoyle : La première étape consiste à bromer le chlorure de benzoyle pour former du chlorure de 4-bromobenzoyle.
Couplage avec la pyridine : Le chlorure de 4-bromobenzoyle est ensuite réagi avec le 2-pyridinecarboxaldéhyde en présence d’une base pour former l’intermédiaire 4-bromobenzoyl-2-pyridinyle.
Formation d’indolizine : La dernière étape consiste à cycliser l’intermédiaire avec l’indolizinecarboxylate d’éthyle en milieu acide pour obtenir le composé cible.
Méthodes de production industrielle
La production industrielle du 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate d’éthyle peut impliquer des voies de synthèse similaires mais optimisées pour la synthèse à grande échelle. Cela comprend l’utilisation de réacteurs à flux continu, le criblage à haut débit des conditions de réaction et l’utilisation de catalyseurs pour améliorer le rendement et réduire les temps de réaction.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate d’éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe bromobenzoyle en un groupe benzyle.
Substitution : L’atome de brome du groupe bromobenzoyle peut être substitué par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que l’hydrure d’aluminium et de lithium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont couramment utilisés.
Substitution : Les nucléophiles comme le méthylate de sodium (NaOCH₃) et le cyanure de potassium (KCN) peuvent être utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Formation d’oxydes et d’acides carboxyliques.
Réduction : Formation de dérivés benzyliques.
Substitution : Formation de dérivés benzoyles substitués.
Applications De Recherche Scientifique
Le 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate d’éthyle a une large gamme d’applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Enquête sur son potentiel en tant que sonde biochimique.
Médecine : Exploration de ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux de pointe et de capteurs chimiques.
Mécanisme D'action
Le mécanisme d’action du 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate d’éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(4-chlorobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate d’éthyle
- 3-(4-fluorobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate d’éthyle
- 3-(4-méthylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate d’éthyle
Unicité
Le 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate d’éthyle est unique en raison de la présence du groupe bromobenzoyle, qui confère une réactivité chimique et une activité biologique distinctes par rapport à ses analogues avec différents substituants sur le groupe benzoyle.
Propriétés
Numéro CAS |
252201-20-0 |
|---|---|
Formule moléculaire |
C23H17BrN2O3 |
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
ethyl 3-(4-bromobenzoyl)-5-pyridin-2-ylindolizine-1-carboxylate |
InChI |
InChI=1S/C23H17BrN2O3/c1-2-29-23(28)17-14-21(22(27)15-9-11-16(24)12-10-15)26-19(17)7-5-8-20(26)18-6-3-4-13-25-18/h3-14H,2H2,1H3 |
Clé InChI |
SKPBPEPJLYXSCO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=CC=C(N2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019781.png)

![Methyl 4-[3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-YL]benzoate](/img/structure/B12019790.png)
![1-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B12019791.png)

![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxy-2-nitrophenyl)acetamide](/img/structure/B12019800.png)

![N-(3,5-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019813.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12019820.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12019828.png)
![(5E)-5-(4-methylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019833.png)
![Allyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12019836.png)
![N-(3-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12019858.png)

